molecular formula C15H12BrIO2 B13861397 (5-Bromo-2-iodophenyl)-(4-ethoxyphenyl)methanone

(5-Bromo-2-iodophenyl)-(4-ethoxyphenyl)methanone

Cat. No.: B13861397
M. Wt: 431.06 g/mol
InChI Key: YIHXIDWKQRTDNH-UHFFFAOYSA-N
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Description

(5-Bromo-2-iodophenyl)-(4-ethoxyphenyl)methanone: is an organic compound with the molecular formula C15H12BrIO2 and a molecular weight of 431.06 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, along with an ethoxy group on another phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-iodophenyl)-(4-ethoxyphenyl)methanone typically involves the reaction of 5-bromo-2-iodobenzoyl chloride with 4-ethoxyphenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any side reactions. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like dichloromethane . The crude product is purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous extraction and crystallization processes to obtain the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-2-iodophenyl)-(4-ethoxyphenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (5-Bromo-2-iodophenyl)-(4-ethoxyphenyl)methanone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It helps in understanding the interactions between such compounds and biological macromolecules .

Medicine: The compound is investigated for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting specific enzymes or receptors involved in various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of (5-Bromo-2-iodophenyl)-(4-ethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms (bromine and iodine) enhances its binding affinity to these targets, leading to the modulation of their activity. The compound can inhibit or activate certain pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

  • (5-Bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone
  • (5-Bromo-2-fluorophenyl)-(4-ethoxyphenyl)methanone
  • (5-Bromo-2-iodophenyl)-(4-methoxyphenyl)methanone

Comparison: (5-Bromo-2-iodophenyl)-(4-ethoxyphenyl)methanone is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties compared to its analogs. The combination of these halogens enhances its reactivity and binding affinity, making it a valuable compound in various applications. Other similar compounds may have different halogen atoms or substituents, leading to variations in their chemical behavior and applications .

Properties

Molecular Formula

C15H12BrIO2

Molecular Weight

431.06 g/mol

IUPAC Name

(5-bromo-2-iodophenyl)-(4-ethoxyphenyl)methanone

InChI

InChI=1S/C15H12BrIO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(16)5-8-14(13)17/h3-9H,2H2,1H3

InChI Key

YIHXIDWKQRTDNH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)I

Origin of Product

United States

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